
Dipropan-2-ylphosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-ylphosphinic chloride, also known as dipropan-2-ylphosphinous chloride, is an organic compound with the formula C6H14ClP. It is a colorless to slightly yellow liquid that is soluble in common organic solvents such as ether, ethanol, and acetone. This compound is sensitive to air and moisture, gradually hydrolyzing when exposed to the atmosphere .
Métodos De Preparación
Dipropan-2-ylphosphinic chloride can be synthesized through the reaction of isopropanol and phosphorus trichloride. In this reaction, isopropyl alcohol reacts with phosphorus trichloride under an inert atmosphere at an appropriate temperature to form this compound . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis.
Análisis De Reacciones Químicas
Dipropan-2-ylphosphinic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it hydrolyzes to form dipropan-2-ylphosphinic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dipropan-2-ylphosphinic chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds, including phosphine ligands, pesticides, pharmaceuticals, and rubber accelerators.
Catalysis: It can be used in catalytic processes due to its ability to form phosphine ligands.
Material Science: It is involved in the preparation of advanced materials, such as polymers and nanomaterials, where it contributes to the desired chemical properties.
Mecanismo De Acción
The mechanism of action of dipropan-2-ylphosphinic chloride involves its reactivity with nucleophiles and its ability to form phosphine ligands. These ligands can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Comparación Con Compuestos Similares
Dipropan-2-ylphosphinic chloride can be compared with other similar compounds, such as:
Diisopropylphosphine: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Phosphorus Trichloride: More reactive due to the presence of three chlorine atoms, used in the synthesis of various organophosphorus compounds.
Triisopropylphosphine: Contains three isopropyl groups, making it bulkier and less reactive in certain reactions.
The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in a variety of chemical reactions while being relatively stable under controlled conditions .
Propiedades
Número CAS |
1112-15-8 |
|---|---|
Fórmula molecular |
C6H14ClOP |
Peso molecular |
168.60 g/mol |
Nombre IUPAC |
2-[chloro(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
Clave InChI |
ICKHJNMKQISCQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




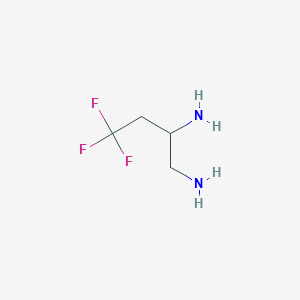
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

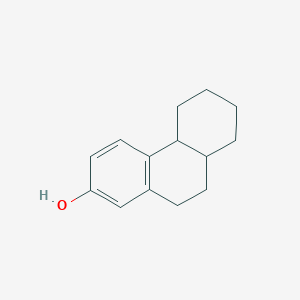
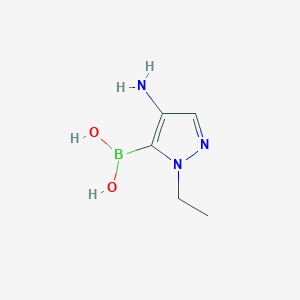
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
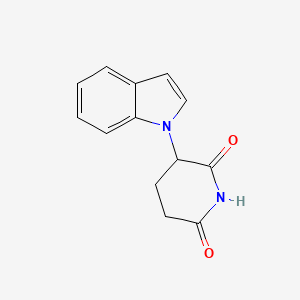
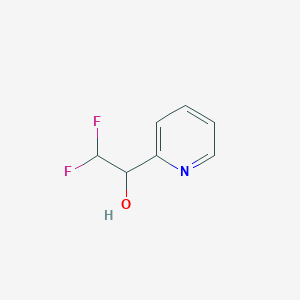
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
